molecular formula ¹³C₆H₁₂O₆ B1146202 D-Mannose-UL-13C6 CAS No. 287100-74-7

D-Mannose-UL-13C6

Cat. No.: B1146202
CAS No.: 287100-74-7
M. Wt: 186.11
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Description

Biochemical Significance of D-Mannose in Cellular Systems and Glycoconjugate Synthesis

D-mannose, a C-2 epimer of glucose, is a naturally occurring simple sugar that plays a fundamental role in cellular metabolism and function. researchgate.netwikipedia.org It is a crucial component of various glycoconjugates, including N-linked glycoproteins. wikipedia.orgchemicalbook.com The process of N-linked glycosylation, essential for the proper folding, stability, and function of many proteins, begins with a precursor containing multiple mannose residues. pfanstiehl.comwikipedia.org

While the body can synthesize mannose from glucose, it can also be taken up from the diet. wikipedia.org Once inside the cell, mannose is phosphorylated to mannose-6-phosphate. This intermediate can then be either converted to fructose-6-phosphate and enter the glycolysis pathway for energy production or be used in the synthesis of glycoconjugates. wikipedia.orgnih.gov The proper metabolism and utilization of mannose are critical for health, and mutations in enzymes involved in mannose metabolism can lead to serious genetic disorders. wikipedia.orgnih.gov

Rationale for Uniform ¹³C-Labeling in D-Mannose for Tracing and Structural Elucidation

The uniform labeling of D-mannose with ¹³C (D-Mannose-UL-¹³C6) offers distinct advantages for researchers. When all carbon atoms in the mannose molecule are the heavier ¹³C isotope, any downstream metabolite derived from it will also carry this "heavy" signature. This makes it easier to distinguish these metabolites from the pre-existing, unlabeled molecules in the cell using mass spectrometry. mdpi.com This technique, known as metabolic flux analysis (MFA), allows for the quantification of the rate of metabolic reactions, providing a detailed picture of cellular metabolism. creative-proteomics.comresearchgate.net

Furthermore, uniform ¹³C-labeling is highly beneficial for structural studies using NMR spectroscopy. mdpi.comnih.gov The presence of ¹³C at every carbon position enhances the NMR signal and allows for the use of specialized techniques, such as ¹³C-¹³C correlation spectroscopy (COSY), to determine the precise three-dimensional structure of mannose-containing glycans and their interactions with other molecules. nih.gov This level of detail is often unattainable with unlabeled compounds due to the low natural abundance of ¹³C. nih.gov

Interactive Data Table: Properties of D-Mannose-UL-13C6

PropertyValue
Chemical Formula¹³C₆H₁₂O₆
Molecular Weight186.11 g/mol isotope.com
Isotopic PurityTypically ~98-99% ¹³C isotope.com
AppearanceWhite solid wikipedia.org
Labeled CAS Number287100-74-7 isotope.com

Research Findings with this compound

Recent studies have utilized D-Mannose-UL-¹³C6 to gain deeper insights into cellular metabolism. For example, in studies of macrophage activation, researchers used uniformly ¹³C-labeled mannose to trace its metabolic fate and found that it accumulates as mannose-6-phosphate, impacting glucose metabolism. nih.gov Another study on Chinese Hamster Ovary (CHO) cells, which are widely used in the production of therapeutic proteins, employed stable-isotope tracing with ¹³C-labeled glucose and amino acids to identify metabolic by-products and their origins. pnas.org Such research is crucial for optimizing cell culture conditions and improving the production of biopharmaceuticals.

Interactive Data Table: Applications of this compound in Research

Research AreaSpecific ApplicationKey Findings
Metabolic Flux Analysis Tracing carbon flow through central metabolic pathways. creative-proteomics.comresearchgate.netQuantifying the contribution of mannose to glycolysis and the pentose phosphate pathway. nih.gov
Glycobiology Elucidating the biosynthesis of N-linked glycans. acs.orgDetermining the conformational dynamics of high-mannose oligosaccharides. mdpi.comnih.gov
Immunology Investigating the metabolic reprogramming of immune cells.Revealing how mannose metabolism influences macrophage activation and cytokine production. nih.gov
Cancer Research Studying the altered metabolism of cancer cells. mdpi.comIdentifying the reliance of certain cancer cells on specific metabolic pathways involving mannose.
Structural Biology Determining the 3D structure of glycans and their complexes. jst.go.jpFacilitating detailed NMR analysis of glycan conformations. mdpi.comnih.gov

Properties

CAS No.

287100-74-7

Molecular Formula

¹³C₆H₁₂O₆

Molecular Weight

186.11

Origin of Product

United States

Synthetic Methodologies for D-mannose-ul-13c6 Production and Isotopic Enrichment

Chemo-Enzymatic and Biosynthetic Routes for 13C-Labeled Monosaccharides

The convergence of chemical and enzymatic methods, along with the utilization of engineered biological systems, provides powerful strategies for producing 13C-labeled monosaccharides like D-Mannose. These approaches often offer high specificity and yield, which are critical for the generation of complex, isotopically labeled biomolecules.

Enzymatic Pathways and Genetically Engineered Organisms for 13C-Mannose Synthesis

Metabolic engineering of microorganisms presents a robust method for the in vivo synthesis of 13C-labeled mannose and its derivatives. By manipulating enzymatic pathways, researchers can direct the flow of isotopically labeled precursors, such as [U-13C6]glucose, towards the desired product.

A common strategy involves the use of genetically modified Escherichia coli strains. For instance, by deleting the manA gene, which encodes mannose-6-phosphate isomerase, the catabolism of mannose is blocked. nih.gov This engineered strain can then be used to convert externally supplied labeled mannose into GDP-mannose, a key precursor for many glycosylation reactions. nih.gov This approach has been successfully employed to synthesize labeled 2-O-α-d-mannosyl-d-glycerate with a high yield from the initial labeled mannose. nih.gov

Similarly, genetically engineered yeast cells are utilized for producing 13C-labeled high-mannose-type oligosaccharides. researchgate.net By deleting specific mannosyltransferase genes, such as α1–3 and α1–6 mannosyltransferases, and mannosyl-phosphate transferase, yeast can be engineered to produce glycoproteins with exclusively M8B oligosaccharides. researchgate.net Further deletion of ER α1-2-mannosidase can lead to the overexpression of glycoproteins with only M9 oligosaccharides. researchgate.net Cultivating these engineered yeast cells in a medium containing 13C-labeled glucose allows for high levels of 13C enrichment (98% or higher) in the resulting oligosaccharides. researchgate.net

The synthesis of mannose-6-phosphate (M6P), another important mannose derivative, has been achieved using a polyphosphate-dependent mannose kinase from Arthrobacter species, expressed in engineered bacteria. mdpi.com This enzymatic method provides a cost-effective and environmentally friendly alternative to chemical synthesis by using inorganic polyphosphate instead of ATP. mdpi.com

The table below summarizes key enzymes and engineered organisms involved in the biosynthesis of labeled mannose derivatives.

Enzyme/Organism SystemPrecursorProductKey Genetic Modifications/Features
Escherichia coliLabeled MannoseGDP-Mannose, 2-O-α-d-mannosyl-d-glycerateDeletion of manA (mannose-6-phosphate isomerase) to prevent mannose catabolism. nih.gov
Genetically Engineered Yeast13C-Labeled Glucose13C-Labeled High-Mannose-Type Oligosaccharides (M8B, M9)Deletion of α1–3, α1–6 mannosyltransferases, and mannosyl-phosphate transferase. researchgate.net
Arthrobacter sp. Mannose KinaseMannose, PolyphosphateMannose-6-PhosphateUtilizes polyphosphate as a phosphate donor, expressed in E. coli. mdpi.com
Arabidopsis thaliana (vtc1 mutant)GDP-MannoseL-Ascorbic AcidThe VTC1 locus encodes GDP-mannose pyrophosphorylase, crucial for the synthesis pathway. nih.gov

Chemical Synthesis Approaches for D-Mannose-UL-13C6 and Derivatives

While biosynthetic methods are powerful, chemo-enzymatic synthesis offers a complementary approach that combines the flexibility of chemical synthesis with the specificity of enzymatic reactions. This hybrid strategy is particularly useful for creating complex glycans with selectively labeled monosaccharides. biorxiv.orgglycotechnology.net

The synthesis of complex N-glycans often starts with a core structure that is chemically synthesized and then diversified using a panel of recombinant glycosyltransferases. glycotechnology.net This allows for the introduction of 13C-labeled monosaccharides at specific positions within the glycan chain. biorxiv.org For example, the chemo-enzymatic synthesis of sialoglycans has been demonstrated where a chemically synthesized glycan precursor is enzymatically modified to introduce a 13C-labeled galactose unit. researchgate.net

Enzymatic cascades are also employed for the tailored synthesis of isotopically labeled human milk oligosaccharides (HMOs). nih.gov This involves the sequential use of salvage-pathway enzymes to produce nucleotide sugar donors, such as UDP-[13C6]Galactose, which are then used by Leloir-glycosyltransferases to assemble the final oligosaccharide. nih.gov This method has been used to incorporate [13C6]galactose into various lacto-N-type HMO structures. nih.gov

Strategies for Isotopic Purity and Uniformity Assessment in Labeled D-Mannose Samples

Accurately determining the isotopic enrichment and purity of this compound is critical for its use in quantitative studies. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the two primary techniques for this purpose. wikipedia.org

Mass spectrometry is a highly sensitive technique for quantifying the level of isotopic enrichment in labeled compounds. almacgroup.com High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS), allows for the separation and accurate mass measurement of different isotopologues (molecules that differ only in their isotopic composition). almacgroup.comrsc.orgnih.gov The general procedure involves:

Analyzing the natural abundance compound to determine the purity of the mass cluster. nih.gov

Calculating the theoretical isotopic distribution for the labeled compound at various enrichment levels. nih.gov

Comparing the measured isotope distribution with the calculated distributions to determine the enrichment. nih.gov Software tools are available to correct raw MS data for the contribution of naturally abundant isotopes, which is essential for accurate quantification. researchgate.net

Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the position of isotopic labels within a molecule. wikipedia.org While 13C NMR can directly detect the labeled carbon atoms, its low sensitivity can be a limitation. nih.gov A more sensitive approach is to use 1H NMR to indirectly measure 13C enrichment by observing the J-coupling between protons and adjacent 13C nuclei. nih.gov This results in the splitting of proton resonance lines into characteristic patterns. nih.gov Comparing experiments with and without 13C decoupling allows for the quantification of fractional 13C enrichment. nih.gov Two-dimensional NMR techniques, such as isotope-edited total correlation spectroscopy (ITOCSY), can further enhance the analysis by separating the spectra of 12C- and 13C-containing molecules. acs.org

The following table outlines the primary analytical techniques for assessing isotopic purity.

Analytical TechniquePrincipleAdvantagesKey Findings/Applications
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions, allowing differentiation of isotopologues based on mass differences. wikipedia.orgHigh sensitivity, can quantify overall isotopic enrichment. almacgroup.comnih.govA general method corrects for measurement errors and provides an uncertainty value for the determined enrichment. nih.gov Time-of-flight (TOF) MS offers improved resolution between isotopes. almacgroup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Detects atoms with different gyromagnetic ratios, providing positional information of the isotopes. wikipedia.orgProvides detailed structural information and positional isotopomer analysis. researchgate.net Can be made more sensitive through 1H detection. nih.gov1H NMR can be used for rapid, quantitative analysis of 13C enrichment by observing J-coupling. nih.gov 2D NMR methods like ITOCSY can separate labeled and unlabeled species. acs.org

Advanced Analytical Techniques for Characterization and Quantification of D-mannose-ul-13c6 and Its Metabolites

Mass Spectrometry (MS)-Based Techniques for Isotope Abundance and Positional Information

Mass spectrometry is a cornerstone for the analysis of isotopically labeled compounds, offering high sensitivity and specificity.

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For carbohydrates like D-Mannose-UL-¹³C₆, derivatization is necessary to increase volatility. restek.comcreative-proteomics.com Common methods include silylation (e.g., using BSTFA) or acetylation to form trimethylsilyl (TMS) ethers or alditol acetates, respectively. restek.comrestek.com

Once derivatized, the ¹³C-labeled mannose can be separated from other sample components by gas chromatography and subsequently analyzed by the mass spectrometer. The mass spectrum of the derivatized D-Mannose-UL-¹³C₆ will show a mass shift of +6 atomic mass units compared to its unlabeled counterpart, confirming the incorporation of the six ¹³C atoms. This clear mass difference allows for unambiguous tracing of the labeled mannose in metabolic studies.

Fragment analysis in GC-MS provides further structural information. The electron ionization (EI) process generates a reproducible fragmentation pattern. By comparing the mass spectra of the labeled and unlabeled mannose derivatives, researchers can identify key fragments and deduce the position of the ¹³C label within the molecule's fragments. This is crucial for understanding metabolic pathways where the carbon skeleton of mannose might be rearranged or cleaved. For instance, the alditol acetate derivatization of mannose followed by GC-MS analysis is a well-established method for studying carbohydrate composition. nih.gov

Table 1: Common Derivatization Techniques for GC-MS Analysis of Mannose

Derivatization Technique Reagents Key Advantages
TMS-Oximation Methoxyamine hydrochloride in pyridine, followed by MSTFA Produces volatile derivatives suitable for GC-MS. mdpi.com
Alditol Acetylation Sodium borohydride, followed by acetic anhydride and pyridine Results in a single peak for each sugar, simplifying chromatograms. restek.comnih.gov

| TFA-Oximation | Ethylhydroxylaminehydrochloride, followed by MBTFA | An alternative to TMS derivatization. restek.comrestek.com |

LC-MS/MS is a powerful technique for analyzing non-volatile and complex mixtures, making it ideal for studying intact glycans and a wide range of metabolites directly from biological matrices. nih.govtsu.edunih.gov D-Mannose-UL-¹³C₆ is frequently used as an internal standard in LC-MS/MS methods for the accurate quantification of endogenous mannose in samples like human serum. nih.govtsu.edunih.govunipi.it The labeled standard co-elutes with the unlabeled analyte but is distinguished by its higher mass, allowing for correction of variations in sample preparation and instrument response. nih.govunipi.it

This technique is particularly valuable for metabolic profiling (metabolomics). After introducing D-Mannose-UL-¹³C₆ into a biological system, LC-MS/MS can be used to track the appearance of the ¹³C label in various downstream metabolites. ru.nlresearchgate.netresearchgate.net This allows for the elucidation of metabolic pathways and the measurement of metabolic fluxes. For instance, the conversion of labeled mannose into other sugars or its incorporation into glycoproteins can be monitored. researchgate.net High-resolution LC-MS/MS can separate different glycoforms of proteins and quantify the incorporation of labeled mannose into each specific glycan structure. lcms.cznih.gov

Table 2: Example of LC-MS/MS Method Parameters for D-Mannose Quantification

Parameter Condition
Chromatography Agilent 1200 series HPLC with a SUPELCOGELTM Pb column nih.gov
Mobile Phase HPLC water nih.gov
Flow Rate 0.5 mL/min nih.gov
Column Temperature 80 °C nih.gov
Ionization Mode Negative Ionization Electrospray nih.gov

| Internal Standard | D-Mannose-¹³C₆ nih.govtsu.edunih.gov |

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), provides highly accurate mass measurements, which are essential for determining the precise isotopic purity and content of D-Mannose-UL-¹³C₆. thermofisher.com This is critical for ensuring the quality of the labeled compound and for the accuracy of quantitative studies that rely on it. HRMS can distinguish between molecules with very similar masses, ensuring that the measured signal is indeed from the ¹³C-labeled mannose and not from any interfering species.

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique designed for the high-precision measurement of isotope ratios. wikipedia.org While typically used for determining natural abundance variations, it can also be applied to samples enriched with stable isotopes. ub.eduthermofisher.com When coupled with gas chromatography (GC-IRMS) or liquid chromatography (LC-IRMS), it can provide extremely precise measurements of the ¹³C enrichment in D-mannose and its metabolites. ub.eduthermofisher.comnih.gov This level of precision is crucial for flux analysis studies where small changes in isotopic enrichment need to be accurately quantified. The sample is combusted to CO₂, and the ratio of ¹³CO₂ to ¹²CO₂ is measured by the mass spectrometer. wikipedia.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Intact Glycan and Metabolite Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

NMR spectroscopy is an unparalleled technique for obtaining detailed structural and conformational information about molecules in solution. The uniform ¹³C labeling of D-Mannose-UL-¹³C₆ significantly enhances the power of NMR studies.

¹³C-NMR directly probes the carbon skeleton of the molecule. In D-Mannose-UL-¹³C₆, the presence of ¹³C at all six positions results in strong signals and allows for the observation of ¹³C-¹³C scalar couplings, which provide information about the carbon-carbon connectivity. hmdb.ca The ¹³C spectrum can confirm the isotopic enrichment at each carbon position.

Two-dimensional heteronuclear correlation experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are particularly powerful when analyzing ¹³C-labeled compounds. pressbooks.pub

HSQC correlates each proton with the carbon atom it is directly attached to. hmdb.cahmdb.caresearchgate.net In D-Mannose-UL-¹³C₆, this provides unambiguous assignment of the proton and carbon signals for each position in the mannose ring. hmdb.ca

HMBC detects correlations between protons and carbons that are two or three bonds away. science.gov This is extremely useful for determining the connectivity within a molecule and is crucial for analyzing glycosidic linkages. nih.govacs.org By observing HMBC correlations from a proton on one sugar residue to a carbon on an adjacent residue, the position of the glycosidic bond can be definitively established. The use of uniformly ¹³C-labeled oligosaccharides greatly facilitates these types of analyses. acs.orgnih.gov

Table 3: Key NMR Experiments for D-Mannose-UL-¹³C₆ Analysis

NMR Experiment Information Obtained
¹³C-NMR Isotopic enrichment, carbon-carbon connectivity. hmdb.ca
¹H-¹³C HSQC Direct proton-carbon correlations, unambiguous signal assignment. pressbooks.pubhmdb.cahmdb.caresearchgate.net

| ¹H-¹³C HMBC | Long-range proton-carbon correlations, glycosidic linkage analysis. science.govnih.govacs.org |

Beyond basic structural determination, advanced NMR techniques can probe the three-dimensional structure and dynamic behavior of D-Mannose-UL-¹³C₆ and the larger molecules it is incorporated into.

Nuclear Overhauser Effect Spectroscopy (NOESY) detects through-space interactions between protons that are close to each other (typically < 5 Å), providing distance restraints that are used to determine the three-dimensional conformation of the molecule. nih.govnih.govacs.org For ¹³C-labeled oligosaccharides, ¹³C-edited NOESY experiments can be used to study the conformation of the carbohydrate when bound to a protein. nih.govnih.gov

Residual Dipolar Couplings (RDCs) provide long-range structural information by measuring the dipolar interactions between nuclei in a partially aligned molecule. frontiersin.orgmpg.deacs.orgnih.govnih.gov RDCs are highly sensitive to the orientation of interatomic vectors relative to the magnetic field and provide powerful restraints for defining the global shape and conformational dynamics of oligosaccharides. frontiersin.orgmpg.de The use of labeled glycans is often necessary to overcome signal overlap and measure the small RDC values. mpg.de

The combination of these advanced analytical techniques provides a comprehensive toolkit for the detailed characterization and quantification of D-Mannose-UL-¹³C₆ and its metabolites, enabling profound insights into carbohydrate metabolism and glycobiology.

13C-NMR and 1H-13C Heteronuclear Correlation Spectroscopy (HSQC, HMBC) for Isotopic Enrichment and Glycosidic Linkage Analysis

Chromatographic Methods for Sample Preparation and Separation of Labeled Species

The analysis of D-Mannose-UL-13C6 and its metabolites within complex biological matrices presents significant analytical challenges. The chemical similarity between the labeled compound, its unlabeled endogenous counterpart, and other isomeric hexoses necessitates advanced separation techniques. nih.gov Chromatographic methods are fundamental tools for isolating these labeled species from complex mixtures, enabling accurate characterization and quantification. The choice of technique is dictated by the sample matrix, the required resolution, and the downstream analytical method, typically mass spectrometry.

Sample preparation is a critical prerequisite to chromatographic analysis, aimed at extracting the analytes of interest and removing interfering substances like proteins and salts. A common procedure for plasma or serum samples involves a protein precipitation step, often using a solvent like absolute ethanol. This is followed by centrifugation to separate the precipitated proteins. Further purification can be achieved through liquid-liquid extraction with a solvent such as dichloromethane or through solid-phase extraction (SPE). unipi.it For instance, iPhree plates, a form of phospholipid removal SPE, have been effectively used to clean up plasma samples before analysis, with recovery rates for mannose being significantly improved when normalized with an internal standard like this compound. unipi.it For intracellular metabolite studies, extraction protocols using solvent mixtures like chloroform/methanol/water are optimized to efficiently recover a broad range of metabolites, including labeled sugars. acs.org

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of carbohydrates. Due to the high polarity of sugars, Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly effective mode. acs.orghpst.czmuni.cz HILIC utilizes a polar stationary phase (e.g., amide, diol, or amino-based) and a mobile phase with a high concentration of an organic solvent, like acetonitrile, and a smaller amount of aqueous buffer. hpst.czmuni.cz This setup allows for the retention and separation of very polar analytes that are poorly retained in reverse-phase chromatography.

The separation of D-Mannose from its C-2 epimer, D-Glucose, which is often present in vast excess in biological samples, is a significant chromatographic challenge. nih.govresearchgate.net Specialized columns and methods have been developed to achieve this separation. For example, a SUPELCOGEL™ Pb column at an elevated temperature (80°C) with water as the mobile phase can successfully separate D-Mannose from D-Glucose, D-Galactose, and D-Fructose, albeit with a relatively long run time. nih.gov Chiral chromatography, using columns like the Chiralpak AD-H, has also been employed to separate not only D- and L-enantiomers but also the α- and β-anomers of mannose. researchgate.net The use of this compound as an internal standard is crucial in these HPLC-MS/MS methods, as it co-elutes with unlabeled D-Mannose, compensating for variations in sample preparation and ionization efficiency, thereby ensuring accurate quantification. unipi.itnih.gov

Table 1: HPLC Methods for D-Mannose Separation

HPLC Mode/TypeColumnMobile Phase ExampleSeparation DetailsReference
Ion-Exclusion/Ligand-ExchangeSUPELCOGEL™ Pb, 6% CrosslinkedHPLC WaterSeparates D-Mannose from D-Glucose, D-Galactose, and D-Fructose at 80°C. This compound is used as an internal standard. nih.govresearchgate.net
Chiral ChromatographyChiralpak AD-HWater-Acetonitrile (1:9, v/v)Separates enantiomers (D/L) and anomers (α/β) of mannose and other monosaccharides. researchgate.net
HILICHILIC-ZAcetonitrile/Water with Ammonium Acetate (pH 9.0)Provides comprehensive coverage of polar metabolites, including sugars and sugar phosphates, with good separation of isomers. hpst.cz
HILICLiChrospher® 100 DIOLAcetonitrile/Water GradientUsed for the determination of D-Mannose in the presence of other components like inulin. muni.cz
HILICColumn specific for saccharide analysisNot specifiedProvides clear separation of D-Mannose from D-Glucose and D-Galactose using 13C6-D-Mannose as an internal standard. unipi.it

Gas Chromatography-Mass Spectrometry (GC-MS) offers another robust platform for the analysis of labeled sugars. nih.gov A critical step for GC-MS analysis is the chemical derivatization of the non-volatile sugars to increase their volatility. One established method involves the conversion of D-Mannose to its aldononitrile acetate derivative, which demonstrates good chromatographic properties and allows for sensitive detection. GC-MS is particularly powerful in metabolic flux analysis for determining the incorporation of ¹³C into various metabolites. nih.gov By analyzing the mass spectra of the sugar derivatives, it is possible to quantify the mass isotopomer distributions, providing detailed insights into the activity of metabolic pathways that utilize this compound. nih.govnih.gov

Table 2: GC-MS Method for D-Mannose Analysis

Derivatization MethodColumn ExampleIonization ModeApplicationReference
Aldononitrile AcetateNot specifiedNot specifiedQuantification of D-Mannose in serum with good sensitivity and reproducibility.
Not specified (generic for sugars)Not specifiedChemical Ionization (CI)Preferred over Electron Ionization (EI) for analyzing ¹³C labeling in saccharide moieties for isotopomer quantification in metabolic flux analysis. nih.gov

Applications of D-mannose-ul-13c6 in Metabolic Flux Analysis of Biological Systems

Elucidating Central Carbon Metabolism Pathways (Glycolysis, TCA Cycle, Pentose Phosphate Pathway)

Stable isotope tracing with D-Mannose-UL-13C6 is instrumental in dissecting the contribution of mannose to the central carbon networks that fuel cellular activity. By monitoring the distribution of the 13C label in downstream metabolites, researchers can quantify the extent to which mannose enters glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway (PPP). nih.govnih.gov

In vitro cell culture models are a primary platform for deploying this compound to investigate cellular metabolism. Studies in human cancer cell lines have demonstrated the utility of this tracer in differentiating the metabolic fates of mannose and glucose. For instance, in leukemia cells, this compound tracing revealed that mannose acts as a significant energy source, with its carbon backbone being actively channeled into glycolysis, the PPP, and the TCA cycle. nih.gov This is particularly relevant in conditions of glucose scarcity, where mannose metabolism can support cell survival and proliferation. nih.gov

In a study on H1N1-infected A549 lung epithelial cells, a dual-labeling strategy using 1,2-13C2-glucose and 13C6-mannose was employed to distinguish the fluxes from each sugar. nih.gov The results showed that mannose treatment led to a decrease in the levels of glucose-derived glycolytic intermediates, such as 13C2-glucose-6-phosphate and 13C2-lactic acid, while increasing the proportion of glucose-derived carbons in TCA cycle intermediates like alpha-ketoglutarate and malic acid. nih.gov This indicates a significant reprogramming of central carbon metabolism induced by mannose. nih.gov

The application extends to microbial systems as well. While direct studies on microbial cultures with this compound are specific, the principle is demonstrated in models of intracellular pathogens. Tracing the metabolism of uniformly 13C-labeled substrates in Salmonella residing within mammalian host cells shows that the pathogen's metabolism directly interacts with available nutrients, which can include host-processed sugars. nih.govplos.org Such approaches allow for the dissection of pathogen-specific metabolic activities within the host environment. nih.gov

Table 1: Research Findings on this compound Tracing in In Vitro Models

Cell ModelKey Research FindingMetabolic Pathways ImplicatedReference
Leukemia CellsMannose serves as an energy source for glycolysis and oxidative phosphorylation, particularly under glucose starvation. 13C label from mannose was incorporated into key metabolites of central carbon pathways.Glycolysis, TCA Cycle, Pentose Phosphate Pathway nih.gov
A549 Lung Epithelial Cells (H1N1-infected)Mannose treatment altered glucose metabolism, reducing flux into glycolysis and redirecting it toward the TCA cycle.Glycolysis, TCA Cycle nih.gov
MPI-Knockout HT1080 CellsStable isotope tracing with 13C6-glucose under mannose challenge revealed a substantial reduction in glucose flux into glycolysis and the TCA cycle.Glycolysis, TCA Cycle, Pentose Phosphate Pathway elifesciences.org

While in vitro cell culture studies are prevalent, the principles of 13C fluxomics are increasingly applied to more complex systems, such as ex vivo organ perfusion and whole-organism animal models, to understand metabolism in a more physiological context. nsf.gov Isotope tracers like [U-13C]glucose are used to map metabolic fluxes in different mouse tissues, revealing how pathways such as hepatic gluconeogenesis and the cardiac TCA cycle adapt to physiological challenges. nsf.gov

The use of this compound in these advanced models holds the potential to specifically elucidate the role of mannose metabolism across different organs. For example, such studies could quantify the contribution of dietary mannose to glycogen synthesis in the liver or its utilization by brain tissue. europa.eu In photosynthetic organisms, dynamic labeling experiments with 13CO2 are used to map fluxes in central metabolism, a methodology that could be adapted using this compound to study sugar metabolism in plant tissues. oup.comoup.com These approaches are critical for building a comprehensive, multi-organ understanding of mannose's role in systemic energy homeostasis. nsf.gov

Carbon Tracing in In Vitro Cell Culture Models (e.g., mammalian, microbial)

Investigating Specific Mannose Metabolic Pathways and Interconversions

This compound is an invaluable tool for tracing the specific pathways of mannose utilization beyond its entry into central carbon metabolism. This includes its conversion to other sugar phosphates and its role as a precursor for essential biomolecules.

The enzyme Mannose-6-Phosphate Isomerase (MPI), also known as Phosphomannose Isomerase (PMI), is a crucial control point in mannose metabolism. ebi.ac.uk It catalyzes the reversible isomerization of mannose-6-phosphate (M6P) to fructose-6-phosphate (F6P), thereby linking mannose metabolism directly to glycolysis. nih.govebi.ac.uk Using this compound, researchers can directly measure the activity of this pathway by tracking the appearance of 13C-labeled F6P and subsequent glycolytic intermediates.

In leukemia cells that express high levels of MPI, incubation with 13C6-mannose leads to significant labeling of ATP, demonstrating that the MPI-catalyzed conversion is efficient and supports energy production. nih.gov Conversely, in cancer cells with low MPI expression, mannose treatment can lead to an accumulation of M6P, which inhibits glucose metabolism. elifesciences.org Studies in MPI-knockout cells challenged with mannose confirm that the absence of this enzyme blocks the flux from mannose into glycolysis. elifesciences.org This demonstrates how this compound can be used to probe the functional consequences of altered enzyme activity in specific cell types.

Mannose is a vital precursor for the synthesis of nucleotide sugars, which are activated monosaccharides required for glycosylation—a critical post-translational modification of proteins and lipids. nih.gov The most prominent mannose-derived nucleotide sugar is Guanosine Diphosphate-Mannose (GDP-Mannose). biosynth.comscbt.com

By supplying this compound to cells, researchers can trace the carbon flow from mannose into the GDP-Mannose pool and subsequently into glycoconjugates. nih.gov GDP-Mannose is synthesized from mannose-6-phosphate and serves as the donor substrate for various mannosyltransferases involved in N-glycosylation, O-mannosylation, and the synthesis of glycosylphosphatidylinositol (GPI) anchors. biorxiv.orgresearchgate.net Furthermore, GDP-Mannose can be converted to GDP-Fucose, another essential nucleotide sugar for fucosylation. researchgate.net Tracing experiments with labeled mannose can therefore quantify the flux through these critical biosynthetic pathways, providing insight into the cell's capacity for protein and lipid glycosylation under various conditions. nih.govresearchgate.net

Mannose-6-Phosphate Isomerase Activity and Downstream Metabolites

Quantitative 13C-Metabolic Flux Analysis (13C-MFA) and Modeling Approaches

13C-Metabolic Flux Analysis (13C-MFA) is a powerful computational technique that integrates isotopic labeling data with a stoichiometric model of metabolic networks to calculate absolute intracellular reaction rates. cortecnet.comvanderbilt.edu The process involves culturing cells with a 13C-labeled substrate, such as this compound, until an isotopic steady state is reached. nih.gov The mass isotopologue distributions (MIDs) of key intracellular metabolites are then measured using mass spectrometry. researchgate.netresearchgate.net

These experimentally determined MIDs are compared to MIDs predicted by the metabolic model across a range of possible flux distributions. A computational algorithm then identifies the set of fluxes that best explains the observed labeling patterns. nih.govvanderbilt.edu

This quantitative approach provides a detailed snapshot of cellular metabolism that goes beyond simple metabolite concentrations. nsf.gov For example, using this compound in a 13C-MFA framework can precisely quantify the split ratio of mannose carbons entering glycolysis versus the pentose phosphate pathway. nih.gov It can also determine the absolute rates of TCA cycle activity fueled by mannose compared to other substrates like glutamine. nih.govnih.gov Such quantitative flux maps are essential for identifying metabolic bottlenecks, understanding disease-related metabolic reprogramming, and guiding metabolic engineering efforts. nsf.govvanderbilt.edu

D-mannose-ul-13c6 in Glycobiology Research and Carbohydrate-protein Interactions

Probing Glycosylation Pathways and Glycoprotein Biosynthesis Mechanisms

Glycosylation, the enzymatic process that attaches glycans (carbohydrate chains) to proteins and lipids, is a fundamental post-translational modification that impacts protein folding, stability, and function. D-Mannose-UL-13C6 serves as a metabolic tracer, enabling detailed investigation of these complex pathways.

D-Mannose is a key monosaccharide in the biosynthesis of both N-linked and O-linked glycans. When cells are cultured in media containing this compound, the labeled mannose is incorporated into the growing glycan chains. This allows researchers to follow the intricate steps of glycan assembly and processing.

In N-linked glycosylation, which occurs on asparagine residues, a precursor oligosaccharide is built upon a lipid carrier (dolichol phosphate) in the endoplasmic reticulum before being transferred to the nascent polypeptide chain. Mannose is a central component of this precursor. By using this compound, scientists can track the addition and subsequent trimming of mannose residues as the glycoprotein moves through the endoplasmic reticulum and Golgi apparatus. This provides insights into the regulation and fidelity of these crucial quality control checkpoints in protein synthesis.

Similarly, in O-linked glycosylation, which typically occurs on serine or threonine residues, mannose can be a component of the glycan structures. Metabolic labeling with this compound allows for the characterization of specific O-linked mannose glycans and the enzymes responsible for their synthesis.

Glycan structures on cell surfaces and secreted glycoproteins are not static; they are constantly being synthesized, degraded, and remodeled in response to cellular signals and environmental cues. This dynamic process, known as glycan turnover, is critical for cellular homeostasis and adaptation.

Pulse-chase experiments using this compound are particularly informative for studying glycan dynamics. In this approach, cells are first "pulsed" with the labeled mannose for a specific period, allowing for its incorporation into newly synthesized glycans. Then, the cells are "chased" by replacing the labeling medium with one containing unlabeled mannose. By analyzing the rate at which the 13C-labeled glycans are replaced by their unlabeled counterparts over time, researchers can determine the turnover rates of specific glycoproteins and glycan structures. This has been instrumental in understanding how glycan profiles change during cellular processes like differentiation, activation, and disease progression.

Research Area Application of this compound Key Findings
N-Linked GlycosylationTracing the assembly of the dolichol-linked oligosaccharide precursor.Elucidation of the order of mannose addition and trimming events in the ER and Golgi.
O-Linked GlycosylationIdentifying and quantifying O-mannosyl glycan structures.Characterization of the enzymes and pathways involved in O-mannosylation.
Glycan TurnoverPulse-chase labeling to measure the rate of glycan degradation and replacement.Determination of the half-lives of specific glycan structures on cell surface proteins.

N-Linked and O-Linked Glycan Assembly and Processing

Elucidating Carbohydrate-Binding Protein Interactions and Specificity

The biological functions of glycans are often mediated through their recognition by carbohydrate-binding proteins, also known as lectins. This compound is an invaluable tool for studying these interactions with high precision.

Mannose-binding lectins (MBLs) are a class of proteins that play crucial roles in the innate immune system by recognizing mannose-containing glycans on the surface of pathogens. medlineplus.gov The binding of MBL to these pathogens can activate the complement system, a cascade of proteins that helps to eliminate the foreign invader. medlineplus.gov

By incorporating this compound into synthetic glycans or isolating labeled glycoproteins from cells, researchers can use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to study the binding of these lectins. The 13C label provides a specific signal that can be monitored to determine binding affinities, kinetics, and the specific glycan structures that are recognized. This has been crucial in understanding the molecular basis of pathogen recognition by the immune system.

The three-dimensional structure of a glycan-protein complex determines the specificity and strength of the interaction. NMR spectroscopy, in conjunction with 13C labeling, is a powerful technique for determining the conformation of both the glycan and the protein in their bound state.

By analyzing the changes in the NMR signals of the 13C-labeled mannose residues upon binding to a lectin, researchers can deduce the specific orientation of the sugar in the protein's binding pocket. This information is essential for understanding the forces that drive the interaction and for the rational design of inhibitors or mimetics that can modulate these interactions for therapeutic purposes.

Technique Application with this compound Information Gained
NMR SpectroscopyAnalysis of labeled glycans upon binding to lectins.Binding affinity, kinetics, and conformational changes of the glycan and protein.
Mass SpectrometryIdentification and quantification of labeled glycans bound to proteins.Stoichiometry of the complex and identification of the specific glycan ligands.
X-ray CrystallographyCo-crystallization of lectins with labeled glycans.High-resolution 3D structure of the glycan-protein complex.

Characterization of Mannose-Binding Lectins and Receptors

Role of Mannose in Cellular Communication and Recognition Processes (e.g., host-pathogen interactions)

Mannose-containing glycans on the surface of both host cells and pathogens are critical mediators of cellular communication and recognition events. The ability to trace mannose metabolism using this compound has provided significant insights into these processes, particularly in the context of host-pathogen interactions.

Many viruses, bacteria, and fungi display mannose-rich glycans on their surfaces. These serve as ligands for host mannose-binding lectins, which can either facilitate pathogen clearance or, in some cases, be exploited by the pathogen for entry into host cells. For example, the mannose receptor on macrophages and dendritic cells recognizes high-mannose structures on pathogens, leading to their phagocytosis and the initiation of an immune response.

By using this compound to label the glycans of either the host cells or the pathogen, researchers can dissect the specific interactions that occur during infection. This allows for the identification of the key glycan structures and host receptors involved in pathogen recognition and uptake. Such studies are crucial for the development of novel anti-infective strategies that target these specific carbohydrate-protein interactions. For instance, pradimicins are a family of natural products that specifically bind to D-mannose and are being explored for their potential in glycobiological research. nih.gov

Methodological Advancements and Future Research Trajectories for D-mannose-ul-13c6

Development of Novel Isotope Tracing Protocols and Experimental Designs

The development of sophisticated isotope tracing protocols is central to maximizing the insights gained from D-Mannose-UL-13C6. Researchers are designing experiments that move beyond simple steady-state analyses to capture the dynamic nature of metabolic pathways. This includes the implementation of pulse-chase experiments, where cells are first labeled with this compound and then transferred to a medium with unlabeled mannose. This approach allows for the measurement of metabolic flux and the turnover rates of various glycoconjugates.

Furthermore, dynamic metabolic flux analysis (dMFA) is being increasingly applied. This technique involves time-course sampling after the introduction of the tracer, providing a high-resolution view of how mannose is processed and incorporated into different cellular components over time. These advanced protocols enable a more granular understanding of metabolic reprogramming in various physiological and pathological states.

Integration of this compound Tracing with Multi-Omics Data (e.g., proteomics, transcriptomics)

To gain a holistic view of cellular metabolism, data from this compound tracing is being integrated with other "omics" datasets. By combining metabolomics data from the tracer with proteomics, it is possible to correlate changes in protein glycosylation with the expression levels of specific glycosyltransferases and other related enzymes. This integrated approach can reveal regulatory networks that govern glycosylation pathways.

Similarly, transcriptomic analysis can identify changes in the expression of genes involved in mannose uptake, activation, and incorporation into glycans, providing a mechanistic link between gene expression and metabolic phenotype. This multi-omics strategy is powerful for elucidating the complex interplay between different cellular processes and for identifying novel biomarkers and therapeutic targets.

Computational Modeling and Simulation for Interpreting Complex Isotopic Data

The large and complex datasets generated from this compound tracing experiments necessitate the use of computational modeling and simulation for accurate interpretation. Isotope tracing data can be used to construct and validate metabolic network models. These models can simulate the flow of carbon atoms from this compound through various metabolic pathways, helping to quantify fluxes that are not directly measurable.

Kinetic models are also being developed to simulate the dynamic behavior of mannose metabolism. By fitting these models to experimental data, researchers can estimate kinetic parameters and gain insights into the regulation of metabolic pathways. These computational tools are essential for extracting meaningful biological information from the raw isotopic data and for generating testable hypotheses.

Comparative Analysis with Other Stable Isotope Tracers in Glycometabolic Research

While this compound is a powerful tool, its use in conjunction with other stable isotope tracers can provide a more comprehensive picture of glycometabolism. For instance, co-labeling experiments using 13C-glucose and this compound can elucidate the relative contributions of glucose and mannose to the synthesis of shared metabolic intermediates and final glycan structures.

Comparing the metabolic fate of this compound with that of other labeled monosaccharides, such as 13C-galactose or 13C-N-acetylglucosamine, can reveal the specificity and potential crosstalk between different glycosylation pathways. This comparative approach is crucial for understanding the integrated regulation of the entire glycometabolic network.

TracerMetabolic Pathway InvestigatedComplementary Information Provided
13C-GlucoseGlycolysis, Pentose Phosphate Pathway, de novo synthesis of hexosaminesDelineates the contribution of glucose versus exogenous mannose to glycan synthesis.
13C-GalactoseGalactose metabolism and its incorporation into glycoproteins and glycolipids.Allows for the study of galactosylation and its interplay with mannosylation.
13C-N-AcetylglucosamineHexosamine Biosynthesis Pathway and O-GlcNAcylation.Provides insights into the flux through the hexosamine pathway and its impact on protein function.

Emerging Applications in Advanced Biological Models and Systems Biology

The application of this compound is expanding to more complex and physiologically relevant biological models. This includes its use in organoid cultures, which mimic the three-dimensional structure and function of organs, allowing for the study of mannose metabolism in a more in-vivo-like context. Furthermore, tracing experiments in animal models are providing insights into how mannose metabolism is regulated at the whole-organism level and how it is altered in diseases such as cancer and metabolic syndrome.

In the field of systems biology, this compound is being used to build and refine comprehensive models of cellular metabolism. By integrating data from this compound tracing with other datasets, researchers are constructing predictive models that can simulate the metabolic response to various perturbations. This systems-level approach is essential for understanding the emergent properties of metabolic networks and for designing effective strategies to modulate them for therapeutic benefit.

Q & A

Q. How to design controlled experiments using D-Mannose-UL-13C6 for metabolic flux analysis?

Methodological Answer:

  • Define Variables: Clearly distinguish independent (e.g., concentration of this compound) and dependent variables (e.g., isotopic enrichment in metabolic byproducts). Use organism-specific models (e.g., cell cultures or animal models) to standardize biological variability .
  • Control Groups: Include unlabeled D-Mannose controls to isolate isotopic effects. Replicate experiments (n ≥ 3) to account for technical and biological variability .
  • Data Collection: Use mass spectrometry (MS) or nuclear magnetic resonance (NMR) for isotopic tracing. Calibrate instruments with certified 13C standards to ensure accuracy .

Q. What analytical techniques validate isotopic purity in synthesized this compound?

Methodological Answer:

  • Quantitative NMR (qNMR): Compare 13C signal integration against unlabeled D-Mannose to calculate isotopic enrichment. Use internal standards (e.g., TMSP) for normalization .
  • High-Resolution MS: Analyze mass-to-charge (m/z) ratios to confirm uniform 13C labeling. Apply isotopic pattern deconvolution algorithms to distinguish natural abundance 13C from labeled species .
  • Chromatographic Purity: Pair liquid chromatography (LC) with evaporative light scattering detection (ELSD) to assess chemical impurities unrelated to isotopic labeling .

Q. How to optimize sample preparation for 13C tracing studies in complex biological matrices?

Methodological Answer:

  • Extraction Protocols: Use methanol:water (80:20) for metabolite quenching in cell cultures. Validate recovery rates via spiked 13C internal standards .
  • Matrix Effects: Test extraction efficiency across tissues (e.g., liver vs. kidney) to account for differential metabolite solubility. Normalize data to protein content or cell count .
  • Data Reproducibility: Document all steps (e.g., centrifugation speed, temperature) to align with FAIR data principles .

Advanced Research Questions

Q. How to resolve contradictory findings in metabolic flux studies using this compound?

Methodological Answer:

  • Hypothesis Testing: Compare flux distributions under varying conditions (e.g., hypoxia vs. normoxia) using computational models like Metabolic Control Analysis (MCA). Reconcile discrepancies by testing competing hypotheses (e.g., enzyme saturation vs. substrate competition) .
  • Error Analysis: Quantify technical variance (e.g., MS instrument drift) vs. biological variance (e.g., cell-line heterogeneity). Use ANOVA or t-tests to assess statistical significance .
  • Literature Benchmarking: Cross-validate results against published fluxomic datasets. Highlight methodological differences (e.g., pulse-chase duration) that may explain contradictions .

Q. What strategies improve 13C signal-to-noise ratios in low-abundance metabolic intermediates?

Methodological Answer:

  • Isotopic Dilution Mitigation: Pre-enrich cell media with 13C-glucose to reduce natural 12C background. Use kinetic modeling to estimate optimal labeling timepoints .
  • Advanced MS Techniques: Employ data-independent acquisition (DIA) modes or ion mobility spectrometry to separate co-eluting isomers. Pair with stable isotope-assisted metabolomics (SIAM) for targeted quantification .
  • Computational Filtering: Apply machine learning algorithms to distinguish noise from true 13C signals in high-throughput datasets .

Q. How to design comparative studies evaluating this compound against other isotopic tracers (e.g., 2H-glucose)?

Methodological Answer:

  • Experimental Framework: Use a crossover design where the same biological model is exposed to both tracers. Control for tracer-specific effects (e.g., isotopic toxicity) via viability assays .
  • Cost-Benefit Analysis: Compare labeling efficiency, analytical sensitivity, and cost per sample. For example, 13C tracers may offer higher NMR resolution but require pricier synthetic routes .
  • Ethical Compliance: Ensure tracer concentrations adhere to institutional safety guidelines. Submit protocols for ethics review if using animal/human models .

Q. How to address challenges in scaling up this compound synthesis for longitudinal studies?

Methodological Answer:

  • Synthetic Optimization: Use catalytic deuteration or enzymatic labeling to improve yield. Monitor reaction intermediates via in-situ FTIR or Raman spectroscopy .
  • Batch Consistency: Implement quality control (QC) checkpoints (e.g., NMR purity ≥98%) for each synthesis batch. Archive samples for retrospective analysis .
  • Collaborative Workflows: Distribute tasks across synthetic chemistry, metabolomics, and data analysis teams to streamline production and application .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.